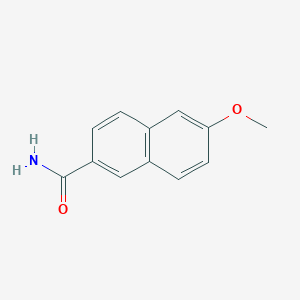

6-Methoxy-2-naphthamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxy-2-naphthamide is a chemical compound that belongs to the class of naphthalene derivativesThis compound has gained significant attention in scientific research due to its potential biological and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxynaphthalene-2-carboxamide typically involves the condensation of 6-methoxy-2-naphthoyl chloride with various amines. For example, 6-methoxy-2-naphthoyl chloride can be condensed with 3-(heteroaryl)propyl amines in chloroform at room temperature for 3-4 hours to yield N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides .

Industrial Production Methods

化学反应分析

Types of Reactions

6-Methoxy-2-naphthamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the methoxy or carboxamide groups are replaced by other functional groups.

Oxidation and Reduction: It can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives.

科学研究应用

Medicinal Chemistry

Chemosensitizing Agent

One of the primary applications of 6-Methoxy-2-naphthamide is as a chemosensitizing agent in cancer treatment. It has been shown to reverse multidrug resistance (MDR) in cancer cells by targeting P-glycoprotein (Pgp), a protein that contributes to drug efflux and resistance. Studies indicate that at lower doses (20 μg/ml), the compound effectively enhances the efficacy of chemotherapeutic agents like adriamycin, leading to improved cancer treatment outcomes.

Biological Activity

The compound has also been investigated for its biological effects beyond cancer treatment. It exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria. In vitro studies have demonstrated significant antibacterial activity against various pathogens.

Biological Studies

Cellular Mechanisms

Research into the cellular mechanisms of this compound has revealed its role in modulating biochemical pathways. It interacts with specific enzymes and proteins, influencing processes such as apoptosis and cell cycle regulation. These interactions are critical for understanding its therapeutic potential and guiding future drug development .

Case Study: Cancer Cell Lines

In a notable study involving human cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability, suggesting its effectiveness as a cytotoxic agent. The study concluded that further exploration of this compound could lead to promising advancements in cancer therapeutics.

Industrial Applications

Synthesis of Chemical Compounds

this compound serves as a valuable building block in organic synthesis. Its unique structure facilitates the development of more complex molecules used in pharmaceuticals and materials science. The compound's versatility allows it to be utilized in creating derivatives with enhanced biological activity or novel properties.

Material Science

The compound's properties lend themselves to applications in developing new materials or coatings, particularly those requiring specific chemical interactions or stability under various conditions .

Data Table: Comparative Analysis of this compound Applications

作用机制

The mechanism of action of 6-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a chemosensitizing agent, it interacts with P-glycoprotein, a membrane protein involved in drug efflux, thereby enhancing the efficacy of chemotherapeutic agents .

相似化合物的比较

Similar Compounds

6-Methoxy-2-naphthoyl Chloride: A precursor in the synthesis of 6-methoxynaphthalene-2-carboxamide.

Naphthoquinones: Oxidation products of 6-methoxynaphthalene-2-carboxamide.

Dihydro Derivatives: Reduction products of 6-methoxynaphthalene-2-carboxamide.

生物活性

6-Methoxy-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on various research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₁₃H₁₁NO₂

- Molecular Weight : 215.23 g/mol

- CAS Number : 2471-70-7

This compound features a methoxy group at the 6-position of the naphthalene ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available naphthalene derivatives. The process includes the introduction of the methoxy group and subsequent amide formation. Research has indicated that modifications to the naphthalene core can enhance biological activity against various pathogens.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In particular, it has demonstrated activity against Plasmodium falciparum, the causative agent of malaria. In a study evaluating various naphthamide derivatives, this compound was among the most potent against the K1 strain of P. falciparum, highlighting its potential as an antimalarial agent .

| Compound | Activity Against P. falciparum | Reference |

|---|---|---|

| This compound | High potency | |

| Control (Chloroquine) | Standard reference |

Anti-protozoal Activity

In addition to its antimalarial effects, this compound has also shown moderate activity against other protozoan parasites such as Trypanosoma brucei and Leishmania donovani. The mechanism of action is believed to involve interference with critical metabolic pathways in these organisms .

Structure-Activity Relationships (SAR)

The biological evaluation of this compound has led to insights into its SAR. Modifications to the naphthalene ring and variations in substituents can significantly affect its potency and selectivity:

- Methoxy Substitution : The presence of the methoxy group at position 6 enhances lipophilicity, aiding in membrane permeability.

- Amide Group : The amide functionality contributes to binding affinity with target proteins involved in pathogen metabolism.

These findings suggest that further structural modifications could lead to even more potent derivatives with improved pharmacological profiles.

Case Studies

- In Vivo Studies : In animal models, compounds similar to this compound have been tested for efficacy against malaria. Results indicated that these compounds could reduce parasitemia significantly compared to untreated controls .

- Toxicity Assessments : Toxicity evaluations conducted on mammalian cell lines have shown that while some derivatives exhibit potent anti-parasitic activity, they also maintain a favorable safety profile, indicating potential for therapeutic use .

属性

IUPAC Name |

6-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWQUNHORXXTHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main mechanism of action of N-substituted-6-methoxynaphthalene-2-carboxamides in cancer cells?

A1: While the exact mechanism of action isn't fully elucidated in the provided research, N-substituted-6-methoxynaphthalene-2-carboxamides have demonstrated the ability to reverse adriamycin resistance in a P388 murine lymphocytic leukemia cell line (P388/ADR) []. This suggests they might interfere with the mechanisms cancer cells use to evade the cytotoxic effects of adriamycin.

Q2: How does the structure of N-substituted-6-methoxynaphthalene-2-carboxamides relate to their activity as potential chemosensitizing agents?

A2: The research primarily focuses on synthesizing and evaluating a series of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides []. This suggests that the researchers are investigating the impact of different heteroaryl substituents at the N-position on the biological activity of these compounds.

Q3: What are the limitations of the current research on N-substituted-6-methoxynaphthalene-2-carboxamides as chemosensitizing agents?

A3: The research primarily focuses on in vitro studies using a specific cell line []. While promising, further research is needed to:

Q4: What is the significance of studying steric factors in the context of 6-methoxynaphthalene-2-carboxamides?

A4: Research on steric factors in amide-directed metalations of N,N-dialkyl-6-methoxynaphthalene-2-carboxamides provides insights into the reactivity and potential synthetic modifications of these molecules [, ]. Understanding how steric hindrance influences reactions involving these compounds can guide the development of novel derivatives with improved pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。